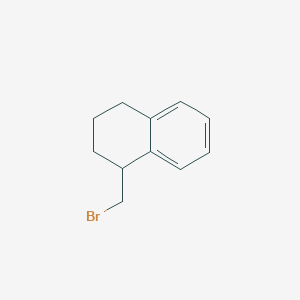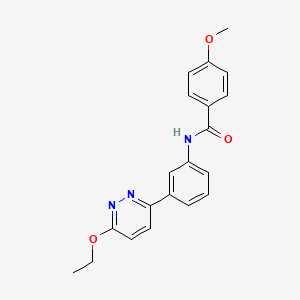
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromomethyl compounds are generally used as intermediates in organic synthesis . They are employed in the synthesis of various natural products .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be analyzed using various spectroscopic techniques . The exact molecular structure of “1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene” is not specified in the sources I found.Chemical Reactions Analysis
Bromomethyl compounds can participate in various chemical reactions . The specific chemical reactions involving “1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene” are not detailed in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds are influenced by their molecular structure. The specific physical and chemical properties of “1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene” are not detailed in the sources I found.Applications De Recherche Scientifique
Fluorescent Probes and Functional Materials
Researchers explore the use of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene in designing fluorescent probes and functional materials. Fluorescent probes are vital for detecting specific molecules in biological systems. By incorporating this compound into a fluorophore scaffold, scientists can create probes for imaging cellular processes, studying protein interactions, and monitoring enzymatic activity .
Polymerization Catalyst
In polymer chemistry, this compound acts as a catalyst for the synthesis of polymers. By incorporating it into the polymerization process, researchers can control chain growth and tailor polymer properties. Applications include the production of specialty plastics, coatings, and adhesives.
For more information, you can find the product details here.
Mécanisme D'action
Target of Action
The primary targets of a compound like 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene would likely be proteins or enzymes within the cell. The bromomethyl group could potentially react with amino acid residues in these proteins, altering their function .
Mode of Action
The compound could interact with its targets through covalent bonding, given the presence of the bromomethyl group. This could lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. It could potentially interfere with pathways involving the targets it binds to, leading to downstream effects on cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this would depend on various factors, including its size, charge, lipophilicity, and the presence of specific transporters in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. This could range from changes in cellular signaling and gene expression to potential cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Propriétés
IUPAC Name |
1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALOJGOUZQSEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
194040-83-0 |
Source


|
| Record name | 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2590832.png)
![4-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2590835.png)
![9-(4-ethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2590843.png)
![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2590844.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590845.png)
![2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2590846.png)
![ethyl 4-[4-[(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2590848.png)


![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2590852.png)